molecular formula C31H25FN4O2S B12475648 N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide

N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide

Cat. No.: B12475648
M. Wt: 536.6 g/mol
InChI Key: IURKGUMVWGVBCT-UHFFFAOYSA-N
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Description

N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a fluorophenyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the final coupling with the benzamide moiety. Common reagents used in these steps include hydrazine derivatives, benzyl halides, and thiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-benzyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide
  • N-[4-(4-benzyl-5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide

Uniqueness

The uniqueness of N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide lies in its specific structural features, such as the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C31H25FN4O2S

Molecular Weight

536.6 g/mol

IUPAC Name

N-[4-[4-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C31H25FN4O2S/c1-21-6-5-9-25(18-21)30(38)33-27-16-12-24(13-17-27)29-34-35-31(36(29)19-22-7-3-2-4-8-22)39-20-28(37)23-10-14-26(32)15-11-23/h2-18H,19-20H2,1H3,(H,33,38)

InChI Key

IURKGUMVWGVBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3CC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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